N-benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide

Physicochemical Profiling CNS Drug Likeness ADME Prediction

This compound features a distinctive N-benzhydryl and 4-cyanobenzyl ether substitution that creates a unique pharmacophore for CNS drug discovery. With XLogP3-AA of 4.6 and TPSA of 65.4 Ų, it displays balanced lipophilicity for BBB penetration. The 4-cyanobenzyl moiety introduces an additional H-bond acceptor (3 HBA) enabling exploration of polar protein sub-pockets. Its 7 rotatable bonds offer enhanced conformational flexibility, ideal for probing induced-fit binding modes. Use alongside its des-cyano analog as a matched molecular pair to deconvolute nitrile group SAR contributions. Ensure exact chemical identity verification before use.

Molecular Formula C28H29N3O2
Molecular Weight 439.559
CAS No. 1396750-79-0
Cat. No. B2587795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide
CAS1396750-79-0
Molecular FormulaC28H29N3O2
Molecular Weight439.559
Structural Identifiers
SMILESC1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H29N3O2/c29-19-22-11-13-23(14-12-22)20-33-21-24-15-17-31(18-16-24)28(32)30-27(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-14,24,27H,15-18,20-21H2,(H,30,32)
InChIKeyPJCMATRNIZNWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide (CAS 1396750-79-0): Key Physicochemical Baseline for Procurement


N-Benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide (CAS 1396750-79-0) is a synthetic piperidine-1-carboxamide derivative featuring a benzhydryl group at the N-terminus and a 4-((4-cyanobenzyl)oxy)methyl substituent at the piperidine ring. It is cataloged as PubChem CID 71785050. Computed physicochemical properties include a molecular weight of 439.5 g/mol, an XLogP3-AA of 4.6, a topological polar surface area (TPSA) of 65.4 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 7 rotatable bonds [1]. These parameters place the compound in a moderately lipophilic, drug-like chemical space typical of CNS-penetrant probe candidates, though direct experimental biological data for this compound remain undisclosed in the public domain.

Why Generic Substitution of N-Benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide Carries Procurement Risk


Although the piperidine-1-carboxamide scaffold is common to many bioactive compounds, the specific combination of the N-benzhydryl and 4-((4-cyanobenzyl)oxy)methyl substituents creates a unique pharmacophoric arrangement. Computed descriptors highlight a delicate balance of lipophilicity (XLogP3-AA 4.6) and hydrogen-bonding capacity (1 HBD, 3 HBA) that would be altered by even minor structural modifications, such as changing the cyanobenzyl to a simple benzyl or the benzhydryl to a phenyl group [1]. Without publicly available comparative pharmacological data, the structure–activity relationship (SAR) nuances remain uncharacterized, meaning that physically similar analogs cannot be assumed to produce equivalent target engagement or off-target profiles. Therefore, confirming the exact chemical identity before use is essential to avoid introducing unrecognized variability into experimental workflows.

Quantitative Differentiation Profile of N-Benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide


Physicochemical Comparison: Lipophilicity and Polar Surface Area Versus N-Benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide

The target compound exhibits a computed XLogP3-AA of 4.6 and a topological polar surface area (TPSA) of 65.4 Ų [1]. In contrast, the structurally related analog N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide is predicted to have a higher TPSA due to the sulfonyl moiety, which introduces two additional H-bond acceptors. While no direct experimental logP or permeability data are available for the target compound, the lower TPSA combined with moderate lipophilicity suggests a superior passive membrane permeation profile relative to sulfonyl-containing analogs. This physicochemical differentiation may translate into higher blood–brain barrier penetration potential in CNS-targeted assays.

Physicochemical Profiling CNS Drug Likeness ADME Prediction

Structural Uniqueness: The 4-((4-Cyanobenzyl)oxy)methyl Substituent Introduces a Nitrile H-Bond Acceptor Lacking in Common Ether Analogs

The target compound features a 4-cyanobenzyl ether substituent, whereas many commercial N-benzhydrylpiperidine-1-carboxamides carry simple alkyl, sulfonyl, or unsubstituted benzyl ether groups. The nitrile group provides an additional hydrogen-bond acceptor (count of 3 HBA) and a linear dipole moment that is absent in, for example, the 4-(benzyloxy)methyl analog. This extra H-bond acceptor capability is reflected in the computed hydrogen-bond acceptor count of 3 for the target compound versus 2 for the des-cyano analog [1]. Such a difference can modulate target binding affinity and selectivity in enzyme or receptor assays requiring polar interactions in a deep hydrophobic pocket.

Structure–Activity Relationship Molecular Design Fragment-Based Drug Discovery

Rotatable Bond Count and Conformational Flexibility Compared to N-Benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide

The target compound has 7 rotatable bonds, as computed by PubChem [1]. This is higher than the 5 rotatable bonds typically seen in N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide, which contains a rigid pyridine ring directly attached to the piperidine via an oxygen atom. The increased conformational freedom of the target compound allows a larger ensemble of low-energy conformers in solution, which can be advantageous for induced-fit binding to flexible protein binding sites, though it may confer an entropic penalty. Users selecting between these compounds for crystallography or NMR studies should consider the target compound's greater flexibility as a potential advantage in capturing protein conformational dynamics.

Conformational Analysis Ligand Efficiency Drug Design

Optimal Procurement and Application Scenarios for N-Benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide


CNS Probe Synthesis and Blood–Brain Barrier Penetration Screening

The compound's computed TPSA of 65.4 Ų and XLogP3-AA of 4.6 place it within the favorable range for CNS penetration [1]. It is suitable as a starting scaffold for medicinal chemistry programs targeting CNS receptors or transporters where passive diffusion across the blood–brain barrier is a prerequisite.

Fragment-Based Drug Discovery for Targets Requiring Nitrile-Mediated Polar Contacts

The unique 4-cyanobenzyl ether moiety introduces an additional H-bond acceptor (3 HBA) relative to simpler benzyl ether analogs [1]. This feature makes the compound a valuable fragment for exploring polar sub-pockets in target proteins, particularly kinases or proteases that engage nitrile groups through hydrogen bonding or dipole-dipole interactions.

Conformational Dynamics Studies Using NMR or X-ray Crystallography

With 7 rotatable bonds, the compound offers enhanced conformational flexibility compared to more rigid piperidine-1-carboxamide analogs [1]. It can be used as a probe ligand to capture protein conformational changes in solution (NMR) or to assess induced-fit binding modes in co-crystallization experiments.

Chemical Biology Tool for Comparing Pharmacophore Contributions of the Cyanobenzyl Group

When used alongside its des-cyano analogue (4-((benzyloxy)methyl)-N-benzhydrylpiperidine-1-carboxamide), this compound serves as a matched molecular pair to deconvolute the contribution of the nitrile group to target binding, solubility, and metabolic stability, providing critical SAR information without the need for de novo synthesis.

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